molecular formula C20H22Cl2N4O B5596212 2,4-dichloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide

2,4-dichloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide

Cat. No.: B5596212
M. Wt: 405.3 g/mol
InChI Key: DKJFMGGAYKDPSK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide, also known as DEAB, is a chemical compound that has been widely studied for its potential use in scientific research. DEAB is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

2,4-Dichloro-N-{1-[2-(Diethylamino)ethyl]-1H-Benzimidazol-2-Yl}Benzamide and its derivatives have been explored for their potential in antimicrobial applications. Studies have demonstrated their efficacy in combating bacterial and fungal strains. For instance, research has shown these compounds to be effective against Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger. This suggests their potential use in developing new antimicrobial agents (Padalkar et al., 2014; Abdellatif et al., 2013).

Photophysical Properties

The photophysical properties of derivatives of this compound have been investigated, with findings indicating their utility in fluorescent applications. These studies reveal that these compounds exhibit excited state intra-molecular proton transfer, leading to unique absorption and emission characteristics, which can be instrumental in developing new fluorescent materials (Padalkar et al., 2011).

Antiproliferative Activity

Research has also delved into the antiproliferative activity of these compounds, indicating their potential in cancer treatment. Studies have shown that certain derivatives exhibit significant inhibition of cancer cell growth, highlighting their possible application in developing novel anticancer drugs (Salahuddin et al., 2014).

Chemical Synthesis and Modifications

Several studies have focused on the chemical synthesis and structural modifications of this compound, aiming to enhance its biological activity and explore its diverse applications. These modifications have led to the development of compounds with varied properties, useful in different scientific research fields (Ozaki et al., 1983).

Properties

IUPAC Name

2,4-dichloro-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N4O/c1-3-25(4-2)11-12-26-18-8-6-5-7-17(18)23-20(26)24-19(27)15-10-9-14(21)13-16(15)22/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJFMGGAYKDPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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